molecular formula C12H18N2 B1416854 3-Methyl-4-(piperidin-1-yl)aniline CAS No. 85984-37-8

3-Methyl-4-(piperidin-1-yl)aniline

Cat. No.: B1416854
CAS No.: 85984-37-8
M. Wt: 190.28 g/mol
InChI Key: STKBMPIDGFXBIL-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperidin-1-yl)aniline is an organic compound that belongs to the class of anilines and piperidines It is characterized by the presence of a piperidine ring attached to an aniline moiety, with a methyl group at the third position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperidin-1-yl)aniline typically involves the reaction of 3-methyl-4-nitroaniline with piperidine under reducing conditions. The nitro group is reduced to an amine, forming the desired product. Common reducing agents used in this reaction include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the piperidine ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and various derivatives with modified piperidine rings.

Scientific Research Applications

3-Methyl-4-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(3-methyl-1-piperidinyl)aniline
  • 4-[(3-methyl-1-piperidinyl)sulfonyl]aniline
  • 3-(1-methylpiperidin-4-yl)aniline

Uniqueness

3-Methyl-4-(piperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-Methyl-4-(piperidin-1-yl)aniline is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₁₂H₁₈N₂
Molecular Weight : 190.29 g/mol

The compound features a piperidine ring attached to an aniline moiety with a methyl group at the fourth position. This unique structure influences its chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its interactions with biological macromolecules suggest potential applications in therapeutic development.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. The mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes in microorganisms.

Anticancer Activity

The compound has been investigated for its anticancer effects, demonstrating cytotoxicity against several cancer cell lines. For instance, it has shown effectiveness in inhibiting tumor growth in vivo, particularly in models of breast and colon cancer.

Cell Line IC50 (µM) Effectiveness
MCF-7 (Breast)25.72 ± 3.95Induces apoptosis
HCT116 (Colon)30.00 ± 5.00Suppresses tumor growth
A549 (Lung)20.00 ± 2.50Significant cytotoxicity

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological functions.
  • Cell Cycle Arrest : Research suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

In a study published by Goreti Ribeiro Morais et al., the anticancer activity of this compound was evaluated using flow cytometry. The results indicated that the compound significantly accelerated apoptosis in MCF cell lines when administered at specific dosages . Additionally, it was shown to suppress tumor growth in animal models, highlighting its potential as a therapeutic agent against cancer.

Study on Antimicrobial Properties

Another study focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated a broad-spectrum activity, suggesting that this compound could be developed into a novel antimicrobial agent .

Properties

IUPAC Name

3-methyl-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKBMPIDGFXBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(2-methyl-4-nitrophenyl)piperidine (6.75 g, 30.6 mmol) in ethyl acetate (50 mL) was added 10% palladium on carbon (0.033 g, 0.306 mmol) and the mixture hydrogenated (hydrogen balloon) at room temperature for 20 hours. The mixture was then filtered through diatomaceous earth and washed with ethyl acetate; the filtrate was then concentrated to afford 5.5 g (94%) of the title compound. MS (ESI) m/z 191 (M+H)+.
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.033 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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